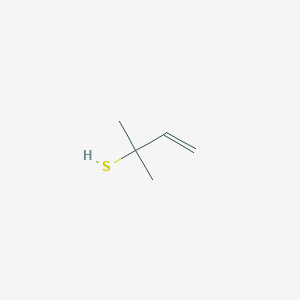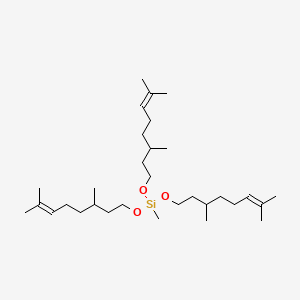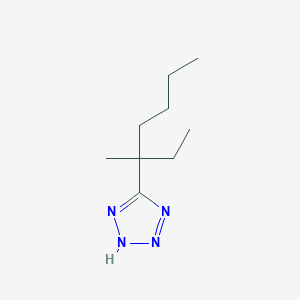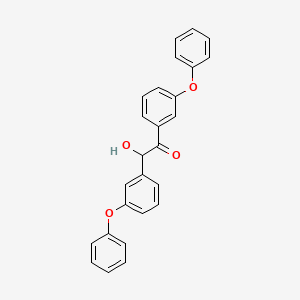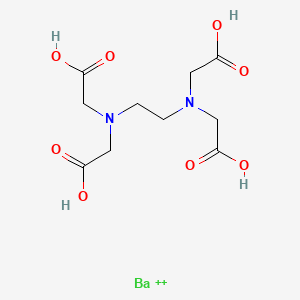
Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] is an inorganic compound with the molecular formula C10H16BaN2O8+2 and a molecular weight of 429.57. This compound is known for its unique structure, which includes barium ions coordinated with ethylenediaminetetraacetic acid (EDTA) derivatives. It is commonly used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] typically involves the reaction of barium salts with EDTA derivatives under controlled conditions. One common method includes dissolving barium chloride in water and then adding an aqueous solution of EDTA. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and precise control of reaction parameters. The process involves continuous monitoring of pH, temperature, and concentration to achieve high yields and purity. The final product is then purified through filtration and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of barium.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of other chelating agents or ligands .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium oxides, while substitution reactions can produce various barium complexes with different ligands .
Aplicaciones Científicas De Investigación
Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in biological studies to investigate metal ion interactions with biomolecules.
Industry: The compound is used in industrial processes that require metal ion chelation and stabilization.
Mecanismo De Acción
The mechanism of action of Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amine groups. This chelation process can affect various molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- Calcium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate]
- Magnesium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate]
- Zinc N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate]
Uniqueness
Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] is unique due to the presence of barium ions, which impart specific chemical properties and reactivity. Compared to similar compounds with calcium, magnesium, or zinc, the barium derivative exhibits different stability and coordination behavior, making it suitable for specific applications .
Propiedades
Número CAS |
25737-53-5 |
|---|---|
Fórmula molecular |
C10H16BaN2O8+2 |
Peso molecular |
429.57 g/mol |
Nombre IUPAC |
barium(2+);2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O8.Ba/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2 |
Clave InChI |
MASKRDCJSCCWNE-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


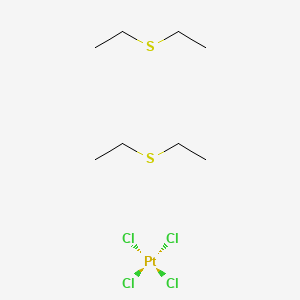
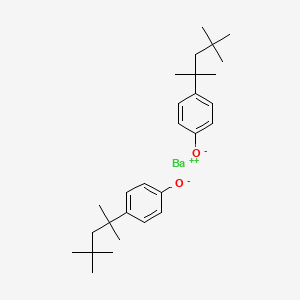
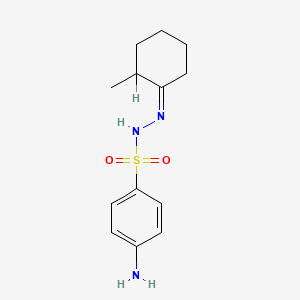

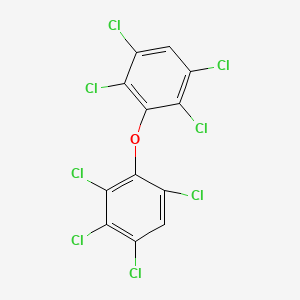

![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)
